molecular formula C17H18Cl2N2OS B13762199 Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride CAS No. 78110-21-1

Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride

Cat. No.: B13762199
CAS No.: 78110-21-1
M. Wt: 369.3 g/mol
InChI Key: STAUBKXRQJMTFX-UHFFFAOYSA-N
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Description

Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a thiazepine ring fused with two benzene rings, a chlorine atom, and a dimethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazepine ring through cyclization reactions, followed by the introduction of the chlorine atom and the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, in the context of its potential therapeutic applications, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepine derivatives, such as:

  • Dibenzo(b,f)(1,4)thiazepin-11-one
  • 10,11-Dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-dibenzo(b,f)(1,4)thiazepin-11-one 5,5-dioxide

Uniqueness

What sets Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride apart is its unique combination of structural features, including the chlorine atom and the dimethylaminoethyl side chain, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78110-21-1

Molecular Formula

C17H18Cl2N2OS

Molecular Weight

369.3 g/mol

IUPAC Name

2-(2-chloro-6-oxobenzo[b][1,4]benzothiazepin-5-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H17ClN2OS.ClH/c1-19(2)9-10-20-14-8-7-12(18)11-16(14)22-15-6-4-3-5-13(15)17(20)21;/h3-8,11H,9-10H2,1-2H3;1H

InChI Key

STAUBKXRQJMTFX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)SC3=CC=CC=C3C1=O.[Cl-]

Origin of Product

United States

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